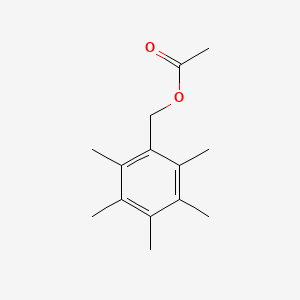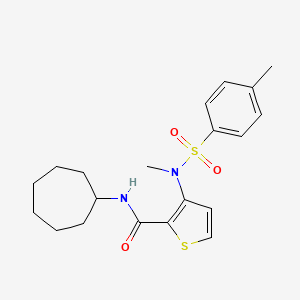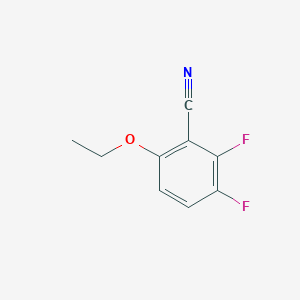
2,3,4,5,6-Pentamethylbenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,5,6-Pentamethylbenzyl acetate is a chemical compound with the linear formula C14H20O2 . It has a CAS number of 19936-85-7 and a molecular weight of 220.314 .
Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentamethylbenzyl acetate is represented by the linear formula C14H20O2 . This indicates that the compound consists of 14 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Structural Analysis
The negative charge of 2,3,4,5,6-pentamethylbenzyl anion is confined to a single resonance-stabilized methylene, according to NMR data. This finding is significant for understanding the chemical behavior and reactivity of this compound in various reactions and environments (Menger & Banaszczyk, 1992).
Reactivity and Formation Studies
Studies on substituted benzylic mono- and dications, including 2,3,4,5,6-pentamethylbenzyl cation, reveal insights into their structure and reactivity. Such knowledge is crucial for developing new chemical syntheses and understanding the mechanisms of existing reactions (Olah et al., 1997).
Electrooxidation Processes
In electrooxidation studies, the pentamethylbenzyl cation, derived from hexamethylbenzene, plays a crucial role. Understanding these processes is vital for applications in electrochemistry and materials science (Coleman et al., 1968).
Synthesis of Tetrahydropyrones
The compound is involved in the synthesis of 2,6-disubstituted tetrahydropyrones, highlighting its role in the synthesis of biologically active natural products. This application is significant in pharmaceutical and medicinal chemistry (Wang et al., 2004).
Catalysis in Mizoroki-Heck Reactions
Pentamethylbenzyl-related compounds demonstrate utility in catalyzing Mizoroki-Heck C–C coupling reactions. This application is significant in the field of organic synthesis and material science (Türkmen et al., 2009).
Studies in Organic Chemistry
Research on the radical cation from hexamethyl(Dewar benzene) derived from a pentamethylbenzyl compound adds to our understanding of the behavior of organic compounds under specific conditions, which is essential for the development of new organic synthesis methods (Eberson et al., 1995).
properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8-9(2)11(4)14(7-16-13(6)15)12(5)10(8)3/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCNHWRRXKSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentamethylbenzyl acetate | |
CAS RN |
19936-85-7 |
Source


|
| Record name | 2,3,4,5,6-PENTAMETHYLBENZYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)
![6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2893153.png)
